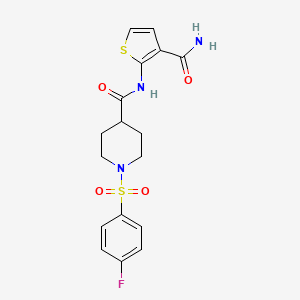

![molecular formula C19H24N2O3S2 B6543096 2-(4-cyclohexanesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060292-72-9](/img/structure/B6543096.png)

2-(4-cyclohexanesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-cyclohexanesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide” is a complex organic molecule. It contains a cyclohexane ring, a phenyl ring, a thiophene ring, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications

Photocatalytic Hydrogen Evolution

Background: Polymeric photocatalysts for hydrogen evolution via water splitting have garnered significant research interest. However, improving their photocatalytic efficiency remains a challenge.

Compound Application: Recent studies have explored the sulfone group’s role as an electron-output site due to its strong electron-withdrawing ability. In this context, researchers investigated 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) and its sulfone-based dual acceptor copolymers. These copolymers demonstrated promising potential for enhancing photocatalytic efficiency.

Key Findings:This study presents an alternative material design strategy to boost photocatalytic efficiency .

Tyrosinase Inhibition

Background: Tyrosinase inhibitors play a crucial role in skincare and cosmetics due to their ability to regulate melanin production.

Compound Application: The compound (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c′) has been identified as a potent tyrosinase inhibitor. Interestingly, it can be synthesized by reacting 2-acetylthiophene with 2-hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde under basic conditions .

Orphan Drug Designation

Background: Orphan drug designations are granted to drugs that treat rare diseases.

Compound Application: The compound (S)-2-methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy-1,1-d₂)benzo[b]thiophen-7-yl)propanoic acid received orphan drug designation on 02/12/2024 .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[4-(cyclohexylsulfonylamino)phenyl]-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S2/c22-19(20-14-17-5-4-12-25-17)13-15-8-10-16(11-9-15)21-26(23,24)18-6-2-1-3-7-18/h4-5,8-12,18,21H,1-3,6-7,13-14H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIHZLLOWRIRRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(cyclohexanesulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methanesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543019.png)

![2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543032.png)

![2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543037.png)

![2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543044.png)

![2-[4-(2-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543049.png)

![2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543058.png)

![2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543063.png)

![2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543065.png)

![2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543079.png)

![2-[4-(2-methoxy-4,5-dimethylbenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543089.png)

![2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543108.png)

![2-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543114.png)

![2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543119.png)